molecular formula C20H15N3O3S B2684288 N-(4-{[(naphthalen-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide CAS No. 923139-77-9

N-(4-{[(naphthalen-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2684288
CAS No.: 923139-77-9
M. Wt: 377.42
InChI Key: VUQYGNHQUZNYRG-UHFFFAOYSA-N
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Description

N-(4-{[(naphthalen-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a complex organic compound that features a unique combination of naphthalene, thiazole, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(naphthalen-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization and condensation of haloketones with thioamide to form the thiazole ring . The naphthalene moiety is introduced through a carbamoylation reaction, where naphthalen-1-yl is reacted with an appropriate carbamoyl chloride. The final step involves the coupling of the thiazole intermediate with furan-2-carboxylic acid under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(naphthalen-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole and furan moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-{[(naphthalen-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[(naphthalen-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[(naphthalen-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is unique due to its combination of naphthalene, thiazole, and furan moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and stability.

Properties

IUPAC Name

N-[4-[2-(naphthalen-1-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c24-18(22-16-8-3-6-13-5-1-2-7-15(13)16)11-14-12-27-20(21-14)23-19(25)17-9-4-10-26-17/h1-10,12H,11H2,(H,22,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQYGNHQUZNYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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